Sulfisoxazole Diolamine

Description

Historical Context and Evolution of Sulfonamide Chemistry in Research

The journey of sulfonamide research began with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. nih.govebi.ac.ukjst.go.jp In 1932, German bacteriologist Gerhard Domagk observed the antibacterial effects of the red dye Prontosil against streptococcal infections in mice. medkoo.com This discovery, which earned Domagk the Nobel Prize in 1939, was a paradigm shift, demonstrating that synthetic compounds could effectively combat bacterial infections within a living organism.

Subsequent research by French scientists at the Pasteur Institute in 1936 revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide (B372717). ncats.io This finding unlocked the door to extensive research into the chemical modification of the sulfanilamide structure. The decades that followed saw the synthesis of over 5,400 derivatives, each with varying potencies, solubilities, and pharmacokinetic profiles. ncats.io This era of intense chemical exploration led to the development of key sulfonamides like sulfapyridine (B1682706) for pneumonia, sulfacetamide (B1682645) for urinary tract infections, and sulfathiazole, which was widely used during World War II. The evolution of sulfonamide chemistry has not been limited to antibacterial agents; research into their side effects led to the development of other important drug classes, including diuretics and antidiabetic agents. ncats.io

Significance of Sulfisoxazole (B1682709) Diolamine within Sulfonamide Antibacterial Research

Sulfisoxazole diolamine holds a notable position within the extensive family of sulfonamides. It is an organoammonium salt formed by the combination of sulfisoxazole and diethanolamine (B148213). nih.govchemicalbook.com This formulation was developed to address a key challenge with early sulfonamides: poor aqueous solubility. By forming a diolamine salt, the water solubility of sulfisoxazole is significantly increased, allowing for the preparation of solutions for parenteral and ophthalmic use. chemicalbook.com

This enhanced solubility makes this compound a valuable tool in research, particularly in studies requiring a soluble sulfonamide for in vitro and in vivo experiments. purdue.edu It serves as a model compound for investigating the chemical properties, reaction mechanisms, and structure-activity relationships of sulfonamides. Its broad-spectrum activity against both gram-positive and gram-negative bacteria further cements its importance in research focused on bacterial resistance and the development of novel antibacterial strategies. nih.govqeios.com

Fundamental Research Questions and Objectives in Sulfonamide Studies

Despite being a well-established class of antibiotics, sulfonamides continue to be the subject of active research. Key research questions and objectives include:

Overcoming Antibiotic Resistance: A primary focus of modern sulfonamide research is to develop new derivatives that can overcome acquired bacterial resistance to older sulfa drugs. qeios.compharmacompass.com

Expanding the Spectrum of Activity: Researchers are exploring modifications to the sulfonamide structure to enhance their efficacy against a wider range of pathogens, including multidrug-resistant strains. qeios.com

Investigating Novel Mechanisms of Action: While the primary mechanism of action is well-understood, studies continue to investigate potential secondary mechanisms and synergistic effects with other compounds. qeios.com

Developing Novel Drug Delivery Systems: Research is ongoing to create new formulations and delivery systems for sulfonamides to improve their pharmacokinetic properties and target specific sites of infection.

Exploring Non-Antibacterial Applications: The versatility of the sulfonamide scaffold is being leveraged to develop compounds with other therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities. nih.govdrugbank.com

Chemical Profile of this compound

A thorough understanding of the chemical characteristics of this compound is fundamental to its application in scientific research.

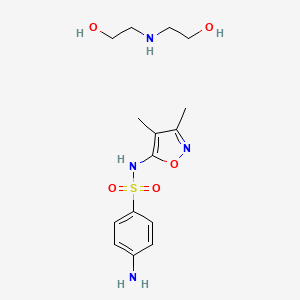

Chemical Structure and Synthesis

This compound is the salt formed from the acidic sulfonamide, sulfisoxazole, and the organic base, diethanolamine. The chemical structure of sulfisoxazole features a p-aminobenzenesulfonamide core linked to a 3,4-dimethylisoxazole ring.

The synthesis of sulfisoxazole itself involves the reaction of p-acetylaminobenzenesulfonyl chloride with 3,4-dimethyl-5-aminoisoxazole, followed by deacetylation. echemi.com The diolamine salt is then prepared by reacting sulfisoxazole with an equimolar amount of diethanolamine in a suitable solvent, which brings the pH to approximately 7.5. chemicalbook.com This process significantly enhances the water solubility of the compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H24N4O5S |

| Molecular Weight | 372.4 g/mol |

| Appearance | White to yellowish crystalline powder |

| Water Solubility | Highly soluble |

| pKa (Strongest Acidic) | 5.8 |

| pKa (Strongest Basic) | 2.17 |

Data sourced from DrugBank and PubChem. nih.govdrugbank.com

Spectroscopic and Analytical Characterization in Research

A variety of analytical techniques are employed to characterize and quantify this compound in research settings.

Analytical Methods for this compound

| Analytical Technique | Application | Key Findings/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical formulations and biological samples (plasma, urine). echemi.com | A common method utilizes a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, and UV detection at 265 nm. The limit of detection can be as low as 2 mcg/mL in plasma. echemi.com |

| Thin-Layer Chromatography (TLC) | Qualitative identification and separation. echemi.com | Often used to complement HPLC analysis for confirmation. echemi.com |

| Mass Spectrometry (MS) | Structural elucidation and sensitive detection, often coupled with HPLC (HPLC-MS/MS). jfda-online.com | Provides high specificity for confirmation and quantification of sulfonamides in complex matrices like bovine muscle. jfda-online.com |

| Colorimetry | Quantification in biological fluids. echemi.com | An automated colorimetric method has been developed for determining sulfisoxazole levels in human plasma and urine. echemi.com |

Mechanism of Action and Pharmacokinetics in Research Models

The antibacterial effect of this compound is rooted in its ability to interfere with a critical metabolic pathway in bacteria. Its pharmacokinetic profile has been studied in various research models.

Molecular Mechanism of Antibacterial Action

Sulfisoxazole, the active component of this compound, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.com This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is a vital component for the production of nucleic acids (DNA and RNA) and certain amino acids. nih.gov

By structurally mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfisoxazole binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and reproduction, making sulfonamides bacteriostatic agents. drugbank.com

Pharmacokinetic Studies in In Vitro and In Vivo Research Models

The pharmacokinetic properties of sulfisoxazole have been investigated in various models to understand its absorption, distribution, metabolism, and excretion.

In Vitro Models: In vitro models, such as time-kill curve experiments, are crucial for studying the pharmacodynamics of antibiotics. mdpi.com These models allow researchers to assess the relationship between drug concentration and the rate and extent of bacterial killing. For sulfonamides, these studies help in determining the minimum inhibitory concentration (MIC) against different bacterial strains and understanding the time-dependent or concentration-dependent nature of their antibacterial activity. mdpi.comdiva-portal.org Dynamic in vitro models are particularly useful for simulating the conditions in the urinary tract to optimize treatments for urinary tract infections. uq.edu.au

In Vivo Models: Pharmacokinetic studies in animal models, such as dogs and swine, have been conducted to compare the disposition of sulfisoxazole with that in humans. nih.gov These studies have revealed species-specific differences in half-life, volume of distribution, and protein binding. nih.gov For instance, the elimination half-life of sulfisoxazole is significantly longer in dogs and swine compared to humans. nih.gov Such in vivo research is essential for extrapolating data to clinical applications and for veterinary medicine. merckvetmanual.combibliotekanauki.pl

Applications in Scientific Research

This compound serves as a valuable tool in various areas of scientific inquiry, from fundamental microbiology to veterinary science.

Use as a Model Compound in Sulfonamide Research

Due to its well-defined chemical properties and broad-spectrum activity, this compound is frequently used as a reference or model compound in sulfonamide research. It provides a benchmark against which newly synthesized sulfonamide derivatives can be compared for their antibacterial efficacy and physicochemical characteristics. Its high solubility also makes it an ideal candidate for in vitro assays where maintaining a consistent and soluble drug concentration is critical.

Investigations into Antibacterial Spectrum and Resistance

This compound has been instrumental in studies aimed at delineating the antibacterial spectrum of sulfonamides and investigating the mechanisms of bacterial resistance.

Antibacterial Spectrum of Sulfisoxazole

| Bacterial Species | Susceptibility |

| Escherichia coli | Susceptible |

| Staphylococcus aureus | Susceptible |

| Streptococcus pyogenes | Susceptible |

| Haemophilus influenzae | Susceptible |

| Nocardia asteroides | Susceptible |

| Chlamydia trachomatis | Susceptible |

Data compiled from various sources indicating general susceptibility. drugbank.comebi.ac.uk

Research using this compound helps in monitoring the emergence of resistant strains and understanding the genetic basis of resistance, which often involves mutations in the gene encoding for dihydropteroate synthase. drugbank.com

Application in Veterinary Research Models

In veterinary medicine, sulfonamides like sulfisoxazole are widely used due to their low cost and effectiveness. merckvetmanual.com Sulfisoxazole is particularly noted for its use in treating urinary tract infections in animals due to its high water solubility and rapid excretion in an unchanged form. merckvetmanual.com Research in veterinary models includes pharmacokinetic studies to establish appropriate dosing regimens for different animal species and efficacy studies against various animal pathogens. nih.gov Furthermore, this compound has been used in research to study its effects on parasites in animal models, such as the development of Brugia pahangi in mosquitoes. ebi.ac.uk

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

4299-60-9 |

|---|---|

Formule moléculaire |

C15H24N4O5S |

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |

Clé InChI |

FEPTXVIRMZIGFY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Autres numéros CAS |

4299-60-9 |

Synonymes |

Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies for Sulfisoxazole Diolamine and Analogues

Synthetic Pathways to Sulfisoxazole (B1682709) and its Diolamine Salt

The synthesis of sulfisoxazole diolamine is a two-stage process: the initial synthesis of the parent sulfisoxazole molecule, followed by its reaction with diethanolamine (B148213) to form the diolamine salt. This salt form enhances the aqueous solubility of the otherwise poorly soluble sulfisoxazole. nihs.go.jp

Conventional Synthetic Methodologies

The traditional synthesis of sulfisoxazole has been established through patented chemical processes. One foundational method begins with derivatives of 5-methylisoxazole-3-carboxylic acid. A key step in this process is the Curtius degradation of ethyl 5-methylisoxazole-3-carbamate, which is hydrolyzed under alkaline conditions (e.g., 10% NaOH) at elevated temperatures (100°C) to produce the critical intermediate, 3-amino-5-methylisoxazole.

Once the sulfisoxazole base is synthesized, the diolamine salt is prepared through a straightforward acid-base reaction. This involves combining sulfisoxazole with diethanolamine in a suitable solvent. The sulfonamide's acidic proton is transferred to the nitrogen atom of diethanolamine, forming a stable organoammonium salt. ncats.iodrugs.com Key parameters for this reaction have been optimized to ensure high yield and purity, as detailed in Table 1.

| Parameter | Condition | Rationale/Outcome |

| Molar Ratio | 1:1 (Sulfisoxazole:Diethanolamine) | Ensures complete salt formation. An excess of diethanolamine can lead to hygroscopic impurities. |

| Temperature | 25–30°C | Provides optimal reaction kinetics without causing degradation of the product. |

| Solvent | Ethanol or Acetone | Ethanol is often preferred, affording yields of up to 95% due to the better solubility of the reactants and product. |

Table 1: Optimized Conventional Parameters for this compound Salt Formation.

Advanced Synthetic Approaches and Techniques

Modern synthetic chemistry seeks to improve upon conventional methods by enhancing efficiency, yield, and environmental compatibility. For sulfonamide synthesis, microwave-assisted methods represent a significant advancement. ncats.io This technique can dramatically reduce reaction times and, in many cases, increase product yields compared to conventional heating methods. googleapis.com For example, syntheses of sulfonamide derivatives that take several hours under reflux can be completed in minutes with microwave irradiation at higher temperatures. googleapis.com

Other advanced strategies focus on the construction of the core heterocyclic structures. Metal-free, three-component reactions have been developed for the direct synthesis of primary sulfonamides using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) as sulfur dioxide and nitrogen sources, respectively. rasayanjournal.co.in Furthermore, enzymatic methods, such as those using laccase for the derivatization of sulfonamides, offer a green chemistry approach to creating new analogues under mild conditions. nih.gov For the isoxazole (B147169) ring specifically, oxidative chlorination of 5-(benzylthio)isoxazoles has been studied as a route to produce isoxazole-5-sulfonyl chlorides, which are key intermediates for building sulfonamide derivatives. tandfonline.com

Design and Synthesis of Novel Sulfonamide Derivatives

The sulfisoxazole molecule serves as a versatile scaffold for the design and synthesis of new chemical entities. Modifications can be targeted at three main areas: the sulfanilamide (B372717) skeleton, the heterocyclic isoxazole ring, and the counterion.

Modifications to the Sulfanilamide Skeleton

The sulfanilamide portion of sulfisoxazole features a primary aromatic amine (at the N-4 position) that is a prime target for derivatization. ncats.ioresearchgate.net This amine can be reacted to form a variety of functional groups, leading to new analogues. For instance, condensation reactions with various aldehydes can produce Schiff base derivatives. researchgate.net

A multi-step synthesis strategy can be used to introduce more complex functionalities. Starting with sulfisoxazole, the N-4 amino group can be reacted with chloroacetyl chloride to yield a chloroacetyl derivative. This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinoacetyl sulfonamide. Subsequent condensation with aromatic aldehydes yields N-(arylidene)hydrazinoacetyl sulfonamides, which can be further cyclized with chloroacetyl chloride to form novel 2-azetidinone (β-lactam) derivatives. nih.gov

Introduction of Heterocyclic Moieties

Another fruitful strategy for creating sulfisoxazole analogues is the introduction of additional or alternative heterocyclic rings. These modifications aim to explore new chemical space and interactions. Research has demonstrated the successful synthesis of numerous sulfisoxazole derivatives bearing different heterocyclic systems.

Thiazole and Thiazolidinone Derivatives: Sulfisoxazole has been used as a starting material to synthesize derivatives containing 2,3-dihydrothiazole (B1197258) and 4-thiazolidinone (B1220212) rings. fda.gov

Thiophene, Pyrazole, and Pyridone Derivatives: New functionalized thiophene, pyrazole, and pyridone moieties have been attached to the sulfisoxazole scaffold. researchgate.net

Triazole Derivatives: Novel sulfamethoxazole-triazole derivatives have been synthesized, demonstrating a strategy that is also applicable to a sulfisoxazole core. nih.gov

Copper Complexes: Sulfisoxazole can act as a ligand, coordinating with metal ions like Copper(II) through the nitrogen atoms of the isoxazole ring to form metal complexes. nih.gov

These syntheses often involve multi-step sequences, starting with the functionalization of the sulfisoxazole N-4 amine to introduce a reactive handle, which is then used to build or attach the new heterocyclic ring.

Exploration of Diolamine Counterion Modifications

While the diolamine salt of sulfisoxazole is common, the exploration of other counterions is a valid strategy for altering the compound's physicochemical properties. The acidic nature of the sulfonamide group allows for the formation of various salts. Besides diolamine, sulfisoxazole is known to form salts with other bases, including sodium, monolithium, and ammonium (B1175870) counterions. researchgate.netnih.gov

The synthesis of these alternative salts typically involves reacting sulfisoxazole with the corresponding base, such as sodium hydroxide, to form the salt. nihs.go.jp For example, sulfisoxazole sodium can be prepared for different formulation requirements. ncats.ioresearchgate.net

Characterization of Synthesized Compounds

The verification of synthesized this compound and its analogues relies on a combination of spectroscopic and chromatographic techniques. These methods confirm the molecular structure and assess the purity of the final compound.

Spectroscopic Analysis (e.g., IR, NMR, HRMS)

Spectroscopic analysis is fundamental to confirming the identity of this compound by providing detailed information about its molecular structure, functional groups, and exact mass. The analysis involves examining the spectral data of the two constituent components: the active pharmaceutical ingredient, Sulfisoxazole, and the solubilizing agent, Diethanolamine.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is a composite of the vibrations from both Sulfisoxazole and Diethanolamine. For the Sulfisoxazole component, characteristic absorption bands confirm the presence of the primary amine, the sulfonamide group, and the substituted isoxazole ring. Studies of protonated sulfisoxazole have helped in assigning these vibrational modes. d-nb.info The Diethanolamine component contributes broad signals corresponding to its hydroxyl (O-H) and secondary amine (N-H) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the atomic arrangement in the molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for the hydrogen atoms in both the Sulfisoxazole and Diethanolamine moieties. The aromatic protons of the benzene (B151609) ring on Sulfisoxazole typically appear as a set of doublets. chemicalbook.com The two methyl groups on the isoxazole ring produce sharp singlet signals, while the primary amine (-NH₂) protons also yield a characteristic signal. chemicalbook.com The Diethanolamine portion of the salt shows signals for its methylene (B1212753) (-CH₂) groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the compound. Spectral data for the Sulfisoxazole moiety shows distinct resonances for the aromatic carbons, the isoxazole ring carbons, and the methyl carbons. nih.gov

High-Resolution Mass Spectrometry (HRMS) HRMS is employed to determine the precise molecular weight and elemental composition of the compound. The analysis would confirm the exact mass of the intact this compound salt (C₁₅H₂₄N₄O₅S), which has a computed monoisotopic mass of 372.14674105 Da. nih.gov Furthermore, mass spectrometry can analyze the individual components. Sulfisoxazole (C₁₁H₁₃N₃O₃S) has a characteristic fragmentation pattern under MS/MS conditions, often showing a base peak at an m/z of 92. nih.govresearchgate.net

| Technique | Component | Expected Characteristic Signals / Values |

|---|---|---|

| IR Spectroscopy (Vibrational Bands, cm⁻¹) | Sulfisoxazole | N-H stretching (amine), S=O stretching (sulfonamide), C=C and C=N stretching (aromatic/isoxazole rings). d-nb.info |

| Diethanolamine | Broad O-H and N-H stretching. | |

| ¹H NMR Spectroscopy (Chemical Shift δ, ppm) | Sulfisoxazole | Aromatic protons (doublets), -NH₂ protons, two distinct methyl singlets. chemicalbook.com |

| Diethanolamine | Methylene protons adjacent to nitrogen and oxygen. | |

| ¹³C NMR Spectroscopy (Chemical Shift δ, ppm) | Sulfisoxazole | Signals for aromatic carbons, isoxazole ring carbons, and methyl carbons. nih.gov |

| Diethanolamine | Signals for methylene carbons. | |

| HRMS (m/z) | Sulfisoxazole | Exact mass of parent ion [M+H]⁺ and characteristic fragment ions (e.g., m/z 92). nih.govresearchgate.net |

| Diethanolamine | Exact mass of parent ion [M+H]⁺. |

Chromatographic Purity Assessment

The purity of this compound is crucial and is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the main compound from any impurities, starting materials, or by-products.

A common method involves reverse-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase. A method has been developed for the identification and quantification of sulfisoxazole in various formulations using a C18 column. chemicalbook.com The mobile phase is typically a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer (e.g., water with acetic acid or a phosphate (B84403) buffer) to ensure good separation. chemicalbook.com Detection is commonly performed using a UV detector set at a wavelength where the sulfisoxazole molecule strongly absorbs light, such as 254 nm or 265 nm. chemicalbook.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Specification |

|---|---|

| Column | Reverse-phase µBondapak C18. chemicalbook.com |

| Mobile Phase | Acetonitrile-acetic acid-water (e.g., 22.5:1:76.5 v/v/v). chemicalbook.com |

| Detection | UV at 254 nm. chemicalbook.com |

| Internal Standard | Sulfabenzamide may be used for quantitative purposes. chemicalbook.com |

Molecular Mechanism of Action: Dihydropteroate Synthase Inhibition

Biochemical Pathway of Bacterial Folate Synthesis

Bacteria utilize a multi-step enzymatic pathway to produce tetrahydrofolate (THF), the biologically active form of folate. THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of vital cellular components, including purines (adenine and guanine), thymidine (B127349), and certain amino acids like methionine. manualofmedicine.comfrontiersin.orgwur.nl The pathway begins with precursors such as GTP and chorismate and involves several key enzymes. researchgate.net

Role of para-Aminobenzoic Acid (PABA) as a Substrate

A critical intermediate in the bacterial folate pathway is para-aminobenzoic acid (PABA). drugbank.combasicmedicalkey.com Bacteria synthesize PABA from chorismate. manualofmedicine.com PABA then serves as an essential substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). rasayanjournal.co.inbpac.org.nz In the enzymatic reaction, DHPS catalyzes the condensation of PABA with a pteridine (B1203161) precursor, specifically 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). frontiersin.org This reaction forms the intermediate compound 7,8-dihydropteroate. nih.gov

Competitive Inhibition by Sulfisoxazole (B1682709) Diolamine

The antibacterial action of sulfisoxazole stems from its ability to act as a competitive antagonist of PABA. nih.gov The sulfisoxazole molecule structurally resembles PABA, allowing it to compete for the active site of the DHPS enzyme. basicmedicalkey.combpac.org.nz The diolamine salt form of the compound serves to enhance its solubility properties.

Structural Mimicry of PABA

Sulfisoxazole, like other sulfonamides, is a structural analog of PABA. nih.govnih.gov This molecular mimicry is the foundation of its mechanism of action. Both molecules contain a benzene (B151609) ring substituted with an amino group. Crucially, the sulfonyl group (-SO₂) on sulfisoxazole is electronically and sterically similar to the carboxyl group (-COOH) of PABA. nih.govscispace.com This structural similarity allows sulfisoxazole to fit into the PABA-binding pocket within the DHPS active site. rasayanjournal.co.inscispace.com

Molecular Interactions with DHPS Active Site

Once at the enzyme's active site, sulfisoxazole competes directly with PABA for binding. drugbank.comnih.gov By binding to the PABA pocket, it physically obstructs the natural substrate from entering and participating in the enzymatic reaction. nih.gov This binding prevents the condensation of PABA with the pteridine precursor, effectively halting the synthesis of dihydropteroate. drugbank.comdrugbank.com Some studies suggest that sulfonamides can also form non-functional, "dead-end" products with the pterin (B48896) substrate, further inhibiting the pathway. frontiersin.org The affinity of sulfisoxazole for the DHPS active site means that in the presence of the drug, the enzyme is non-productively occupied, leading to a bacteriostatic effect where bacterial multiplication is inhibited. bpac.org.nzdrugbank.com

Downstream Biochemical Consequences

The competitive inhibition of dihydropteroate synthase by sulfisoxazole triggers a cascade of detrimental downstream effects for the bacterial cell. By blocking the formation of dihydropteroate, sulfisoxazole effectively shuts down the entire folate synthesis pathway. manualofmedicine.com

This blockade leads to a severe depletion of the intracellular pool of dihydrofolate (DHF) and, subsequently, tetrahydrofolate (THF). manualofmedicine.comnih.gov THF is a vital cofactor required for the synthesis of essential building blocks for cellular replication. manualofmedicine.com Its derivatives are necessary for the de novo synthesis of purines and pyrimidines, particularly thymidylate, which are fundamental components of DNA and RNA. drugbank.comnih.gov

Without an adequate supply of these precursors, bacteria cannot synthesize new DNA, repair existing DNA, or produce necessary proteins. nih.gov This leads to an arrest of cell growth and division. drugbank.comnih.gov The state of metabolic stress and inability to replicate caused by the depletion of thymidine is sometimes referred to as "thymineless death." nih.govresearchgate.net Ultimately, the inhibition of this essential metabolic pathway prevents the bacterial population from increasing, allowing the host's immune system to control the infection.

Inhibition of Dihydrofolic Acid Synthesis

By competitively blocking the dihydropteroate synthase enzyme, sulfisoxazole diolamine directly prevents the synthesis of dihydrofolic acid (DHF). drugbank.comnih.govpurdue.edu Dihydrofolic acid is a crucial precursor in the metabolic pathway that produces tetrahydrofolic acid (THF). echemi.compurdue.edu Bacteria rely on their own synthesis of folic acid, as they are typically unable to uptake it from their environment. nih.gov Therefore, the inhibition of dihydrofolic acid synthesis effectively starves the bacterial cell of essential folate derivatives. drugbank.comechemi.com

| Enzyme/Process | Substrate | Inhibitor | Product |

| Dihydropteroate Synthase | para-aminobenzoic acid (PABA) | Sulfisoxazole | Dihydrofolic Acid |

Disruption of Nucleic Acid and Protein Synthesis Pathways

The depletion of tetrahydrofolic acid, resulting from the inhibition of dihydrofolic acid synthesis, has profound downstream effects on bacterial cellular processes. purdue.edu Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. echemi.comlumenlearning.com Specifically, THF is a methyl donor in the synthesis of thymidine, a key component of DNA. purdue.edu The lack of these precursors impedes DNA replication and RNA synthesis. echemi.compurdue.edu Consequently, protein synthesis is also eventually hindered due to the lack of necessary nucleic acids for transcription and translation. purdue.edu

| Metabolic Pathway | Required Cofactor | Consequence of Inhibition |

| Purine Synthesis | Tetrahydrofolic Acid | Decreased DNA and RNA synthesis |

| Pyrimidine Synthesis | Tetrahydrofolic Acid | Decreased DNA and RNA synthesis |

| Protein Synthesis | (Indirectly) RNA | Decreased protein production |

Bacteriostatic Action at the Molecular Level

The primary outcome of inhibiting the folic acid pathway is the cessation of bacterial growth and replication, a characteristic known as bacteriostatic action. drugbank.comnih.govechemi.com By interfering with the production of essential molecules like nucleic acids and proteins, this compound prevents the bacterial population from increasing. echemi.comnih.gov The sulfonamides, as a class of drugs, are generally considered bacteriostatic because they inhibit multiplication rather than directly killing the bacteria. drugbank.comnih.gov The antibacterial effect can be counteracted by the presence of pus, which may contain PABA and other compounds that bypass the metabolic block. drugbank.com

Molecular Mechanisms of Antimicrobial Resistance to Sulfisoxazole Diolamine

Genetic Basis of Sulfonamide Resistance

The genetic underpinnings of sulfonamide resistance are twofold, involving either endogenous mutations within the bacterial chromosome or the acquisition of foreign resistance genes via horizontal gene transfer. rupahealth.combiorxiv.org

One of the primary mechanisms of resistance involves spontaneous mutations within the chromosomal folP gene, which encodes the DHPS enzyme. rupahealth.combiorxiv.org These mutations result in amino acid substitutions in the enzyme's structure, particularly in regions critical for substrate binding. rupahealth.com The consequence of these alterations is a decreased binding affinity for sulfonamides, while the affinity for the natural substrate, PABA, is largely maintained. rupahealth.combiorxiv.org This selective disadvantage for the inhibitor is quantified by an increase in the Michaelis constant (KM) for sulfonamides. biorxiv.orgbiorxiv.org

Specific mutations associated with resistance have been identified in various bacterial species. For instance, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M have been shown to directly confer resistance. nih.govosti.govfrontiersin.org In Neisseria meningitidis, resistance is linked to substitutions at codons 31 and 194, as well as a two-amino-acid insertion. nih.gov Similarly, studies on E. coli have frequently observed resistance-conferring mutations involving the threonine 62 residue. biorxiv.org While these mutations effectively reduce the drug's efficacy, they can sometimes come at a fitness cost to the enzyme's primary function. nih.gov

Table 1: Examples of folP Gene Mutations Conferring Sulfonamide Resistance

| Bacterial Species | Associated Mutations/Changes | Reference |

|---|---|---|

| Staphylococcus aureus | F17L, S18L, T51M, E208K, KE257_dup | nih.govosti.govfrontiersin.org |

| Neisseria meningitidis | Substitutions at codons 31 and 194; Gly-Ser insertion at codons 195-196 | nih.gov |

| E. coli | Mutations involving Threonine 62 | biorxiv.org |

| Streptococcus pyogenes | Multiple (30) amino acid changes compared to susceptible strains | asm.org |

| Plasmodium falciparum | A437G, K540E, A581G, A613S | nih.govmdpi.com |

A more widespread and efficient mechanism of resistance is the acquisition of specialized resistance genes, known as sul genes (sul1, sul2, and sul3). rupahealth.comfrontiersin.org These genes encode highly resistant, alternative DHPS enzymes (Sul enzymes) that are insensitive to sulfonamide inhibition. rupahealth.comnih.gov Unlike the native folP gene, sul genes are typically located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgnih.govnih.gov This association with MGEs facilitates their rapid dissemination among different bacterial species and even genera through horizontal gene transfer. rupahealth.comfrontiersin.org This mechanism is particularly prevalent in Gram-negative pathogens, including E. coli, Acinetobacter baumannii, and Klebsiella pneumoniae, and is a major driver of multidrug resistance. biorxiv.orgbiorxiv.orgnih.gov The timely acquisition of sul genes is thought to have significantly contributed to the survival of pathogens like A. baumannii in antibiotic-rich hospital environments. nih.gov

Structural and Functional Adaptations in Resistant DHPS Enzymes

The genetic changes in both native and acquired DHPS enzymes translate into specific structural and functional adaptations that allow bacteria to thrive in the presence of sulfonamides.

In resistance stemming from folP mutations, the amino acid substitutions are often located in two flexible loops that line the pABA-binding pocket within the DHPS active site. biorxiv.orgbiorxiv.org These changes remodel the active site's architecture. mdpi.com Structural studies on S. aureus DHPS reveal that mutations can introduce steric hindrance that selectively blocks the binding of the larger sulfonamide molecule without preventing the entry of the smaller, natural PABA substrate. nih.govosti.gov This results in a DHPS enzyme that can effectively discriminate between its substrate and the competitive inhibitor, thereby maintaining its function in folate synthesis. biorxiv.orgbiorxiv.org While these mutations confer resistance, they can also slightly increase the KM for PABA, suggesting a potential reduction in catalytic efficiency. frontiersin.orgnih.gov

The acquisition of sul genes provides a more direct circumvention of sulfonamide action. The Sul enzymes (Sul1, Sul2, Sul3) they encode are highly divergent from the chromosomal DHPS, sharing only about 30% sequence identity. biorxiv.orgspringernature.com These enzymes are intrinsically resistant to sulfonamides and function as efficient dihydropteroate (B1496061) synthases, effectively replacing the function of the inhibited native enzyme. biorxiv.orgspringernature.com Kinetic studies have demonstrated the profound insensitivity of Sul enzymes to sulfonamides. For example, early research showed that approximately 10,000-fold more sulfonamide was needed to inhibit a crude purification of Sul1 compared to the native DHPS from E. coli. biorxiv.org More recent kinetic analyses confirm this, showing that Sul enzymes have a dramatically lower binding affinity for sulfonamides—for instance, Sul1 exhibits a 131-fold decrease in affinity for sulfamethoxazole (B1682508) compared to the E. coli DHPS. biorxiv.org

The remarkable ability of Sul enzymes to discriminate between PABA and sulfonamides is rooted in a fundamental reorganization of their active site. biorxiv.orgnih.gov The most critical adaptation is the insertion of a two-amino-acid motif, a Phe-Gly sequence, in the pABA-binding region. rupahealth.combiorxiv.orgresearchgate.netnih.gov The phenylalanine residue of this insert is strategically positioned to create a steric clash with the structure of sulfonamides, effectively blocking them from the active site. biorxiv.orgnih.gov Structural modeling has shown that this single phenylalanine residue would sterically hinder all 12 clinically relevant sulfonamides. nih.gov This insertion is directly responsible for a more than 1000-fold loss in binding affinity for sulfonamides and is essential for conferring broad resistance. researchgate.netbiorxiv.org Crucially, this active site remodeling does not impair the enzyme's ability to bind PABA and carry out its catalytic function, meaning it does not impose a fitness cost on the bacterium. biorxiv.orgresearchgate.net Furthermore, research suggests that Sul enzymes possess greater conformational flexibility in their active sites compared to native DHPS, which may also contribute to their ability to select for PABA while excluding sulfonamides. biorxiv.orgnih.gov

Table 2: Comparison of Native DHPS and Sul Enzymes

| Feature | Native DHPS (encoded by folP) | Resistant Sul Enzymes (encoded by sul genes) | Reference |

|---|---|---|---|

| Sulfonamide Sensitivity | Sensitive, competitively inhibited | Intrinsically insensitive/resistant | rupahealth.combiorxiv.org |

| Primary Resistance Mechanism | Point mutations reducing drug affinity | Inherent structural differences | biorxiv.orgresearchgate.net |

| Key Structural Feature for Resistance | Substitutions in active site loops | Insertion of a Phe-Gly sequence in the active site | biorxiv.orgbiorxiv.orgnih.gov |

| Substrate Discrimination | Low (in wild-type); acquired through mutation | High; inherent ability to discriminate PABA from sulfonamides | biorxiv.orgbiorxiv.org |

| Genetic Location | Chromosome | Mobile genetic elements (e.g., plasmids) | biorxiv.orgfrontiersin.org |

Molecular Mechanisms of Resistance Evasion

Bacteria have evolved sophisticated strategies to circumvent the antimicrobial action of sulfisoxazole (B1682709) diolamine. These mechanisms primarily involve either creating alternative metabolic routes to the one blocked by the drug or increasing the concentration of the target enzyme to overcome the inhibition.

By-pass Reactions in Folate Metabolism

One of the key ways bacteria evade the effects of sulfisoxazole diolamine is by developing or utilizing alternative pathways to produce or acquire essential folates, thereby bypassing the drug's inhibitory action on dihydropteroate synthase (DHPS). purdue.eduresearchgate.net Sulfonamides, including sulfisoxazole, are effective against microorganisms that must synthesize their own folic acid. mhmedical.com However, some bacteria can circumvent this blockade by utilizing preformed folate from their environment, a mechanism that renders them inherently resistant. purdue.eduijpediatrics.com

A notable example of a bypass mechanism is seen in Group A Streptococcus, which can acquire an energy-coupling factor (ECF) transporter, ThfT. nih.gov This transporter enables the bacterium to uptake reduced folate compounds directly from its host. nih.gov By acquiring these essential compounds from the external environment, the bacterium no longer relies on its own folate synthesis pathway, thus rendering the inhibitory effect of sulfamethoxazole on DHPS irrelevant. nih.gov This host-dependent resistance mechanism highlights the adaptability of bacteria in overcoming antibiotic pressure. nih.gov

Another bypass strategy involves an increased production of para-aminobenzoic acid (PABA), the natural substrate of DHPS. ijpediatrics.comnih.gov By overproducing PABA, the bacteria can outcompete sulfisoxazole for binding to the active site of the DHPS enzyme, thereby diminishing the drug's inhibitory effect. ijpediatrics.comnih.gov

Overexpression of Target Enzymes

A primary mechanism of acquired resistance to this compound involves alterations related to its target enzyme, dihydropteroate synthase (DHPS). frontiersin.org Bacteria can overcome the drug's effects by increasing the production of this enzyme. srce.hr

There are two main ways this overexpression contributes to resistance:

Overproduction of Wild-Type DHPS: Bacteria can simply increase the expression of the normal, susceptible DHPS enzyme. This increased concentration of the target enzyme can effectively "soak up" the inhibitor, requiring higher concentrations of the drug to achieve the same level of inhibition.

Overexpression of Altered DHPS: A more common and effective strategy is the acquisition, often via plasmids, of genes (such as sul1, sul2, and sul3) that encode for a mutated form of DHPS. researchgate.netresearchgate.netnih.gov These altered DHPS enzymes have a significantly lower affinity for sulfonamides compared to the wild-type enzyme. srce.hrresearchgate.net Crucially, they retain a high affinity for the natural substrate, PABA, allowing folate synthesis to proceed even in the presence of the drug. researchgate.netnih.gov This combination of reduced drug binding and efficient substrate utilization confers a high level of resistance. mdpi.com Mutations in the chromosomal folP gene, which encodes DHPS, can also lead to the production of a resistant enzyme. researchgate.netmdpi.com

Research has identified specific mutations in the DHPS enzyme of organisms like Staphylococcus aureus that lead to sulfonamide resistance. frontiersin.org These mutations can sterically hinder the binding of sulfonamides to the enzyme's active site without significantly impacting the binding of the natural substrate, PABA. frontiersin.org

Structure Activity Relationship Sar Studies of Sulfisoxazole Diolamine and Analogues

Identification of Key Pharmacophoric Features

The antibacterial activity of sulfisoxazole (B1682709) and related sulfonamides is attributed to several key structural components that are essential for their mechanism of action, which involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.netpsgcas.ac.innih.gov

Role of the Sulfanilamide (B372717) Skeleton and Substituents

The sulfanilamide skeleton is the foundational pharmacophore of sulfonamide antibiotics. openaccesspub.orgyoutube.com It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). annualreviews.org Key structural features of the sulfanilamide moiety that are critical for antibacterial activity include:

The Para-Amino Group (-NH2): An unsubstituted primary aromatic amine at the N4 position is essential for activity. youtube.com This group is a key feature for the structural analogy to PABA. Substitution on this amino group generally leads to a loss of antibacterial activity.

The Benzene (B151609) Ring: The aromatic ring serves as a scaffold to correctly position the other essential functional groups. Substitutions on the benzene ring, other than the para-amino group, can negatively impact activity. youtube.com

The Sulfonamide Group (-SO2NH-): This group is crucial for binding to the active site of the DHPS enzyme. youtube.com The acidity of the sulfonamide nitrogen (N1) plays a significant role in the activity, with an optimal pKa range of approximately 6.6 to 7.4 enhancing therapeutic efficacy. youtube.com

Modifications to the sulfanilamide skeleton can significantly alter the biological activity. For instance, the introduction of electron-withdrawing groups can influence the acidity of the sulfonamide proton and thereby modulate activity. nih.gov

Influence of Heterocyclic Ring Systems

The nature of the heterocyclic ring attached to the N1 nitrogen of the sulfonamide group is a major determinant of the potency and pharmacokinetic properties of the drug. In sulfisoxazole, this is a dimethyl-isoxazole ring. nih.gov The introduction of different heterocyclic systems can lead to analogues with varied activity profiles.

The primary role of the heterocyclic ring is to modulate the pKa of the sulfonamide N1-hydrogen, bringing it into the optimal range for activity. youtube.com Studies have shown that five-membered heterocyclic rings, particularly those containing nitrogen and sulfur atoms, tend to confer more potent inhibitory activity against target enzymes compared to six-membered rings. nih.gov

The following table illustrates the influence of different heterocyclic rings on the antibacterial activity of sulfonamide analogues.

| Compound | Heterocyclic Ring | Bacterial Strain | MIC (µg/mL) |

| Sulfisoxazole | 3,4-dimethylisoxazole | S. aureus | 32 - 512 nih.gov |

| Sulfamethoxazole (B1682508) | 5-methyl-3-isoxazole | S. aureus | >1024 |

| Sulfadiazine | Pyrimidine | S. aureus | >1024 |

Data compiled from multiple sources and may show ranges due to variations in experimental conditions and bacterial strains.

Impact of Functional Groups on Biological Activity

The introduction of various functional groups onto the core sulfisoxazole structure can significantly impact its biological activity. These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, all of which influence its interaction with the target enzyme.

For example, studies on novel acrylamide-sulfisoxazole conjugates have shown that the addition of different substituted acrylamide moieties can enhance antibacterial activity. Some of these derivatives displayed double the activity of ampicillin against B. subtilis and were more active than gentamycin against E. coli. nih.gov

The following table summarizes the effect of different functional groups on the antibacterial activity of sulfisoxazole analogues.

| Analogue | Modification | Bacterial Strain | Activity compared to Sulfisoxazole |

| Acrylamide Conjugate 5g | Addition of a specific acrylamide moiety | B. subtilis | More potent nih.gov |

| Acrylamide Conjugate 5h | Addition of a different acrylamide moiety | E. coli | More potent nih.gov |

| Thienopyrimidine Hybrid | Incorporation of a thienopyrimidine scaffold | S. aureus | Mild activity mdpi.com |

Computational Approaches to SAR

Computational methods are powerful tools for elucidating the SAR of sulfisoxazole and its analogues, providing insights into their interactions with the target enzyme at a molecular level and enabling the prediction of the biological activity of novel compounds.

Molecular Docking Simulations of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfisoxazole and its analogues, docking studies are typically performed with the bacterial enzyme dihydropteroate synthase (DHPS). researchgate.netpsgcas.ac.in

These simulations have confirmed that sulfonamides bind in the PABA-binding pocket of DHPS. nih.gov The sulfonyl group of the sulfonamide mimics the interactions of the carboxyl group of PABA. nih.gov Docking studies have revealed key interactions between the sulfonamide inhibitors and the amino acid residues in the active site of DHPS.

Key interactions often involve hydrogen bonding between the sulfonamide moiety and conserved amino acid residues in the enzyme's active site. The specific interactions can vary depending on the particular analogue and the bacterial species from which the DHPS is derived. For example, in the DHPS of E. coli, residues such as Arg63, Lys221, and Arg255 are important for binding. psgcas.ac.in

The following table presents representative data from molecular docking studies of sulfonamides with DHPS.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |

| Sulfamethoxazole | E. coli DHPS | - | Arg63, Lys221, Arg255, Thr62, Asp185, Phe190, Pro64 psgcas.ac.in | 10 H-bonds psgcas.ac.in |

| Proposed Sulfamethoxazole Analogue | E. coli DHPS | -8.5 | - | - |

Docking scores and interacting residues are dependent on the specific software and parameters used in the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamides, QSAR models are developed to predict their antibacterial activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). nih.gov By developing a robust QSAR model, it is possible to predict the activity of newly designed analogues before their synthesis, thus saving time and resources.

Successful QSAR models for sulfonamides have been developed using techniques such as Multiple Linear Regression (MLR). imrpress.com The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the predictive ability of the model.

The following table provides an example of the statistical parameters for a QSAR model developed for a series of sulfonamide derivatives.

| Model | Statistical Parameter | Value |

| Antibacterial activity against S. aureus | R² | 0.87 |

| q² | - | |

| F-statistic | - |

Statistical parameters are specific to the dataset and modeling methodology used.

Molecular Dynamics Simulations to Elucidate Binding States

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the interactions between sulfonamide-based inhibitors and their target enzymes at an atomic level. These simulations provide insights into the dynamic nature of the drug-receptor complex, which is not achievable through static methods like molecular docking alone. Studies on sulfonamide derivatives, including analogues of sulfisoxazole, have utilized MD simulations to characterize the stability of binding, identify key amino acid residues involved in the interaction, and understand the energetic contributions to the binding affinity.

MD simulations on sulfonamide-target complexes, such as dihydropteroate synthase (DHPS), reveal that the stability of the ligand within the binding pocket is maintained through a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. peerj.com For instance, simulations can track the distance and geometry of hydrogen bonds between the sulfonamide moiety and key residues in the active site, confirming the stability of these crucial interactions over time. ajgreenchem.com The sulfonamide group is essential for anchoring the inhibitor to the enzyme, often forming strong interactions with the protein backbone or specific polar residues. peerj.com

Furthermore, MD simulations can elucidate the impact of mutations on drug binding, offering a molecular basis for antibiotic resistance. nih.gov By comparing simulations of a sulfonamide bound to both the wild-type and a mutant enzyme, researchers can observe changes in conformational dynamics and interaction patterns. nih.gov In resistant strains, mutations can lead to steric hindrance or the loss of critical interactions, resulting in the expulsion of the drug from the catalytic site and a significant reduction in binding affinity. nih.gov

Binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are often coupled with MD simulations to provide a quantitative estimate of the binding affinity (ΔGbind). peerj.com These calculations dissect the total binding energy into its constituent parts, including electrostatic, van der Waals, and solvation energies. Such analyses have shown that for many sulfonamide derivatives, favorable van der Waals interactions and non-polar solvation energies are the primary drivers for high binding affinity to their target enzymes. peerj.com This detailed energetic and structural information is invaluable for understanding the binding states of sulfisoxazole and for the rational design of more potent analogues.

Experimental Validation of SAR Hypotheses

In Vitro Enzyme Inhibition Assays

The primary mechanism of action for sulfisoxazole and its analogues is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govdrugbank.comnih.gov This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate. drugbank.comnih.gov By mimicking the natural substrate PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor for essential cellular components. drugbank.com

In vitro enzyme inhibition assays are fundamental for quantifying the potency of sulfisoxazole analogues against their target enzyme. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). Molecular docking and inhibition studies have consistently shown that the sulfonamide core is the key pharmacophore responsible for binding to the DHPS active site. nih.gov The potency of inhibition can be significantly influenced by the nature of the substituent on the sulfonamide nitrogen (N1-substituent).

While specific IC50 values for sulfisoxazole diolamine are not always detailed in comparative studies, the focus remains on the sulfisoxazole moiety and its derivatives. For example, studies on other isoxazole (B147169) derivatives have demonstrated potent enzyme inhibition, with some compounds showing IC50 values in the sub-micromolar range against enzymes like cyclooxygenases (COX), indicating the versatility of the isoxazole scaffold in inhibitor design. nih.gov However, for sulfisoxazole analogues, DHPS remains the principal target for their antimicrobial activity. nih.gov The development of new derivatives often involves modifying the heterocyclic ring attached to the sulfonamide group to enhance binding affinity and inhibitory activity against DHPS.

Table 1: Illustrative Enzyme Inhibition Data for Isoxazole Analogues This table presents representative data for isoxazole derivatives to illustrate typical findings from in vitro enzyme inhibition assays. Data is based on findings for related isoxazole compounds, not specifically sulfisoxazole against DHPS.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Analogue C3 | COX-2 | 0.93 ± 0.01 | - |

| Analogue C5 | COX-2 | 0.85 ± 0.04 | - |

| Analogue C6 | COX-2 | 0.55 ± 0.03 | - |

| Celecoxib (Standard) | COX-2 | 0.46 ± 0.01 | - |

Source: Adapted from in vitro inhibition data for novel isoxazole derivatives against cyclooxygenases. nih.gov

Comparative Antimicrobial Activity Studies of Analogues

The validation of structure-activity relationship (SAR) hypotheses heavily relies on comparing the antimicrobial activity of newly synthesized analogues with the parent compound, sulfisoxazole. These studies are typically conducted using in vitro methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Research into sulfisoxazole analogues has led to the synthesis of various derivatives, including 2,3-dihydrothiazoles and 4-thiazolidinones, with modified structures to enhance antimicrobial potency and spectrum. nih.gov For example, the introduction of different substituents on the phenyl ring of the thiazolidinone moiety has been shown to significantly affect activity.

Studies have revealed that certain analogues exhibit markedly improved activity against both Gram-positive and Gram-negative bacteria compared to standard reference drugs. For instance, a 4-thiazolidinone (B1220212) derivative of sulfisoxazole (Compound 8d) showed exceptional potency against Bacillus subtilis with a MIC of 0.007 µg/mL. nih.gov Other analogues (Compounds 7c-d and 8c) displayed significant activity against B. subtilis and Streptococcus pneumoniae (MIC values ranging from 0.03-0.12 µg/mL), surpassing the activity of ampicillin. nih.gov Furthermore, some derivatives were highly potent against Escherichia coli (MIC 0.49-0.98 µg/mL), outperforming gentamycin. nih.gov These findings highlight the potential for structural modifications to overcome resistance and enhance the efficacy of sulfisoxazole-based compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Sulfisoxazole Analogues

| Compound | Bacillus subtilis | Streptococcus pneumoniae | Escherichia coli | Syncephalastrum racemosum |

| Compound 7a | >100 | >100 | 0.49 | >100 |

| Compound 7c | 0.06 | 0.12 | 0.98 | >100 |

| Compound 7d | 0.03 | 0.06 | 0.98 | >100 |

| Compound 7e | >100 | >100 | >100 | 12.5 |

| Compound 8c | 0.06 | 0.12 | >100 | >100 |

| Compound 8d | 0.007 | >100 | >100 | >100 |

| Compound 9c | >100 | >100 | >100 | 12.5 |

| Ampicillin | 0.24 | 0.12 | - | - |

| Gentamycin | - | - | 1.95 | - |

| Amphotericin B | - | - | - | 50 |

Source: Data synthesized from a study on new functionalized 2,3-dihydrothiazoles and 4-thiazolidinones tagged with a sulfisoxazole moiety. nih.gov

Analytical Methodologies for Sulfisoxazole Diolamine Research

Chromatographic Techniques

Chromatography is fundamental for separating Sulfisoxazole (B1682709) Diolamine from complex matrices to allow for accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry are the predominant methods.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of sulfonamides, including sulfisoxazole. nih.govnih.gov This technique separates the analyte from other components on a reversed-phase column, and detection is achieved by measuring the absorbance of UV light at a specific wavelength where the molecule exhibits maximum absorption. The method is valued for its accuracy, precision, and cost-effectiveness in routine analysis. amazonaws.comrsc.org

Method development typically involves optimizing the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column type to achieve optimal separation and peak shape. mdpi.com Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard. amazonaws.com

Table 1: Typical HPLC-UV Parameters for Sulfisoxazole Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with formic acid or acetate (B1210297) buffer | Eluent system to separate components based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and retention time. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

| Detection Wavelength | ~254 nm or ~270 nm | Wavelength of maximum UV absorbance for sulfisoxazole. |

| Column Temperature | 25-40 °C | Affects viscosity and separation efficiency. |

Note: The table presents a generalized set of parameters. Specific values may be adjusted based on the instrument, sample matrix, and specific analytical goals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection and confirmation. nih.govnih.gov This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry. scispace.com After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting parent ion is selected and fragmented. researchgate.net

The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where specific transitions from a precursor ion (the molecular ion of sulfisoxazole) to one or more product ions (fragments) are monitored. nih.govusda.gov This process provides a high degree of certainty in identification and quantification, even in complex biological or environmental samples.

Table 2: LC-MS/MS Parameters and Fragmentation Data for Sulfisoxazole | Parameter | Description | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates the protonated molecular ion [M+H]⁺. | | Precursor Ion (Q1) | m/z 268.1 | Mass-to-charge ratio of the protonated sulfisoxazole molecule. | | Product Ion (Q3) | m/z 156.0 | Corresponds to the p-aminobenzenesulfonamide fragment after cleavage of the isoxazole (B147169) ring. | | Product Ion (Q3) | m/z 108.0 | Corresponds to the aminophenyl fragment. | | Product Ion (Q3) | m/z 92.0 | Corresponds to the sulfanilamide (B372717) fragment. |

Note: The fragmentation pattern is a unique "fingerprint" used for definitive confirmation of the compound's identity.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of Sulfisoxazole Diolamine. These techniques probe the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjptonline.org The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. nih.gov The resulting FTIR spectrum provides a unique molecular fingerprint. d-nb.infonih.gov For this compound, characteristic absorption bands would be observed for the amine (N-H), sulfonyl (S=O), aromatic ring (C=C), and isoxazole ring components.

Table 3: Key FTIR Absorption Bands for Sulfisoxazole Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3490 - 3300 |

| Sulfonamide (SO₂NH) | N-H Stretch | 3300 - 3200 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Sulfonyl (SO₂) | Asymmetric SO₂ Stretch | 1370 - 1330 |

| Sulfonyl (SO₂) | Symmetric SO₂ Stretch | 1180 - 1160 |

Note: The presence of the diolamine salt would introduce additional bands corresponding to O-H and N-H stretches from the diethanolamine (B148213) counter-ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy identifies the different types of protons and their connectivity, while ¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the complete assignment of the molecule's structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Sulfisoxazole

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (near NH₂) | 6.6 - 6.8 | 112 - 114 |

| Aromatic Protons (near SO₂) | 7.6 - 7.8 | 128 - 130 |

| Isoxazole Proton | ~6.2 | ~95 |

| Isoxazole Methyls | ~2.1, ~2.3 | ~11, ~23 |

| Aromatic Carbon (C-NH₂) | N/A | ~152 |

| Aromatic Carbon (C-SO₂) | N/A | ~125 |

| Isoxazole Carbon (C=N) | N/A | ~170 |

| Isoxazole Carbon (C-O) | N/A | ~160 |

Note: Values are approximate and can vary based on the solvent and instrument frequency. The spectrum for this compound would also show signals for the diethanolamine moiety.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass and elemental composition of a compound. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places). fda.gov This precision allows for the calculation of a unique elemental formula, serving as a powerful confirmation of the compound's identity and purity. nfdi4chem.de

Table 5: High-Resolution Mass Spectrometry Data for Sulfisoxazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O₃S |

| Monoisotopic Mass (Theoretical) | 267.0681 |

| Measured Ion (e.g., [M+H]⁺) | 268.0754 |

| Mass Accuracy Requirement | < 5 ppm (parts per million) |

Note: The high accuracy of the measured mass allows for the confident assignment of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Advanced Analytical Approaches for Quality Control and Stability Research

The assurance of quality and stability for this compound hinges on the implementation of meticulously developed and validated analytical methods. These methods are crucial for identifying and quantifying the active pharmaceutical ingredient (API) as well as any potential impurities or degradation products that may arise during manufacturing, storage, or handling.

Method Development and Validation for Purity and Degradation Product Analysis

The development of analytical methods for assessing the purity of this compound and analyzing its degradation products is a critical step in its quality control. High-Performance Liquid Chromatography (HPLC) is a commonly utilized technique for this purpose due to its high resolution and sensitivity.

A typical HPLC method for this compound would involve the development of a specific mobile phase, selection of an appropriate column, and optimization of detection parameters. The validation of such a method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which encompass several key parameters.

Table 1: Key Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

The identification of degradation products often necessitates the use of more advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS allows for the separation of the degradation products by HPLC, followed by their identification based on their mass-to-charge ratio, providing valuable structural information.

Stability-Indicating Methods for Chemical Degradation Pathways

Stability-indicating methods are analytical procedures that can distinguish the intact active pharmaceutical ingredient from its degradation products, allowing for the accurate measurement of the active ingredient's concentration over time. The development of such methods for this compound involves subjecting the compound to forced degradation studies.

Forced degradation, or stress testing, exposes the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its degradation. This process helps to identify potential degradation products and establish the degradation pathways of the molecule.

Table 2: Typical Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 hours at 60°C |

| Oxidative Degradation | 3% Hydrogen Peroxide | 24 hours at room temperature |

| Thermal Degradation | 105°C | 48 hours |

| Photolytic Degradation | UV light (254 nm) and fluorescent light | 7 days |

The results from these stress studies are then used to develop and validate a stability-indicating HPLC method. The method must be able to separate all the degradation products from the parent drug and from each other. A study on the photochemical fate of several sulfonamides, including sulfisoxazole, identified sulfanilic acid as a common degradation product. This highlights the importance of developing analytical methods capable of resolving such known degradants.

The degradation pathways of sulfonamides can be complex and may involve cleavage of the sulfonamide bond, modifications to the aromatic ring, or alterations to the heterocyclic substituent. Elucidating these pathways is crucial for understanding the stability of this compound and for ensuring the safety and efficacy of its pharmaceutical formulations.

Pre Clinical Research Paradigms and in Vitro Evaluation

In Vitro Antimicrobial Activity Profiling

The in vitro assessment of sulfisoxazole (B1682709) diolamine's antimicrobial activity involves determining its efficacy against a diverse range of bacterial species and specific pathogens, as well as evaluating its potential for synergistic effects when combined with other antimicrobial agents.

Sulfisoxazole exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the bacterial synthesis of dihydrofolic acid. drugbank.com Susceptibility testing, typically through methods like agar dilution or broth microdilution, is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. nih.gov

In vitro studies have demonstrated the activity of sulfisoxazole against various pathogenic bacteria. For instance, in a study involving porcine pathogens, the MIC₅₀ (the concentration required to inhibit 50% of the isolates) of sulfisoxazole was determined for several Gram-negative species. Another study noted that while many strains of a species may be susceptible, resistance can occur, and resistance to one sulfonamide often indicates resistance to all. drugbank.com

Below is a table summarizing representative MIC values for sulfisoxazole against various bacterial strains from in vitro studies.

| Bacterial Strain | Type | MIC Value (µg/mL) |

| Escherichia coli (ΔrelA mutant) | Gram-Negative | 40 |

| Bordetella bronchiseptica (porcine isolates) | Gram-Negative | 0.5 - 8 (MIC₅₀ range) |

| Pasteurella multocida (porcine isolates) | Gram-Negative | 2 - 32 (MIC₅₀ range) |

| Haemophilus pleuropneumoniae (porcine isolates) | Gram-Negative | 8 - 64 (MIC₅₀ range) |

| Streptococcus suis (porcine isolates) | Gram-Positive | >32 (MIC₅₀) |

This table is generated based on data from available research. nih.gov

Beyond broad-spectrum testing, the activity of sulfisoxazole has been evaluated against specific pathogens like Chlamydia trachomatis, an obligate intracellular bacterium. In a study using HeLa 229 cell cultures, the susceptibility of 15 known immunotypes of C. trachomatis to various antimicrobials was determined. For sulfisoxazole, the concentration required for the complete inhibition of infectious-organism production ranged from 2 to 200 µg/mL. The study noted that an increased concentration of sulfisoxazole was often necessary to inhibit the formation of chlamydial inclusions compared to the concentration needed to inhibit the production of infectious organisms.

The combination of sulfonamides with other antimicrobials can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. nih.gov The most classic example is the combination of a sulfonamide with trimethoprim (B1683648). These two drugs inhibit sequential steps in the bacterial folate synthesis pathway, leading to a potent synergistic and often bactericidal effect. wikipedia.org This synergy has been well-documented for the combination of sulfamethoxazole (B1682508) and trimethoprim against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.govnih.gov This combination was found to be synergistic in vitro, with the MICs of both drugs decreasing 6- to 25-fold. nih.gov A study on Neisseria meningitidis also evaluated the effects of sulfisoxazole alone and in combination with trimethoprim. nih.gov Other research has explored the combination of sulphamethoxazole with agents like rifampicin and fusidic acid, which also showed synergistic activity against Streptomyces somaliensis isolates in vitro. oup.com

In Vitro Studies of Pharmacokinetic Properties

In vitro models are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For sulfisoxazole diolamine, these studies focus on its ability to cross biological membranes and its metabolic fate in the liver.

Cell culture models, particularly using Caco-2 cells, are the gold standard for predicting the intestinal permeability of orally administered drugs. jst.go.jp Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters. jst.go.jp

Permeability is assessed by adding the drug to one side of the cell monolayer (apical, representing the intestinal lumen) and measuring its appearance on the other side (basolateral, representing the bloodstream) over time. youtube.com This allows for the calculation of an apparent permeability coefficient (Papp). Studies can also be conducted in the reverse direction (basolateral to apical) to determine if the drug is a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport substances out of the cell. evotec.com

The liver is the primary site of drug metabolism. In vitro metabolic stability assays use liver-derived systems, most commonly hepatic microsomes, to predict a drug's rate of metabolism. researchgate.netspringernature.com Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

In a typical assay, the drug is incubated with human or animal liver microsomes in the presence of necessary cofactors (like NADPH). nih.gov The concentration of the parent drug is measured over time, allowing for the calculation of its in vitro half-life (t₁/₂) and intrinsic clearance (Clint). springernature.comthermofisher.com This data helps in predicting the in vivo hepatic clearance of the drug.

Following incubation, analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are used to identify the metabolites formed. semanticscholar.org For sulfisoxazole (also known as sulfafurazole), the primary metabolic pathway is N-acetylation. drugbank.com In vivo, the main metabolite recovered is the N4-acetylated form. drugbank.com More detailed in vitro and in vivo analyses have identified sulfisoxazole and its N-acetylated metabolites as the key compounds. semanticscholar.org

| Parent Compound | Identified Metabolites |

| Sulfisoxazole | N4-acetyl sulfisoxazole |

| Other N-acetylated metabolites |